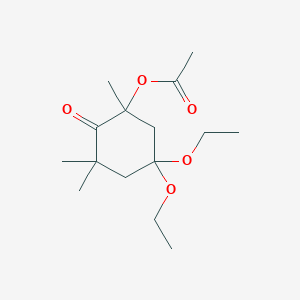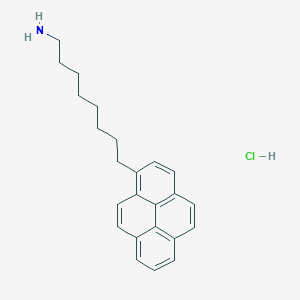![molecular formula C18H11FO B14290159 6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene CAS No. 114390-23-7](/img/structure/B14290159.png)
6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene is a complex organic compound characterized by its unique structure, which includes a fluorine atom and an oxirene ring fused to a phenanthrene backbone
Méthodes De Préparation
The synthesis of 6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the phenanthrene backbone, followed by the introduction of the fluorine atom and the formation of the oxirene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biological systems, particularly in understanding its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene involves its interaction with molecular targets and pathways. The fluorine atom and oxirene ring play crucial roles in its reactivity, allowing it to interact with specific enzymes and receptors. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
6-Fluoro-4b,5a-dihydrobenzo[3,4]phenanthro[1,2-b]oxirene can be compared with other similar compounds, such as:
Phenanthrol: A compound with a similar phenanthrene backbone but lacking the fluorine atom and oxirene ring.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with different functional groups and reactivity.
1-Hydroxypyrene-6,7-oxide: A compound with an oxirene ring but different substitution patterns. The uniqueness of this compound lies in its specific combination of a fluorine atom and an oxirene ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
114390-23-7 |
|---|---|
Formule moléculaire |
C18H11FO |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
19-fluoro-3-oxapentacyclo[9.8.0.02,4.05,10.012,17]nonadeca-1(11),5,7,9,12,14,16,18-octaene |
InChI |
InChI=1S/C18H11FO/c19-14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13(12)17-18(20-17)16(14)15/h1-9,17-18H |
Clé InChI |
SDWUJXVWIBLVMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C3=C2C4=CC=CC=C4C5C3O5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,7-Dimethyl-1,4-diphenyl-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14290077.png)

![2-Propenenitrile, 2-[(tributylstannyl)methyl]-](/img/structure/B14290096.png)
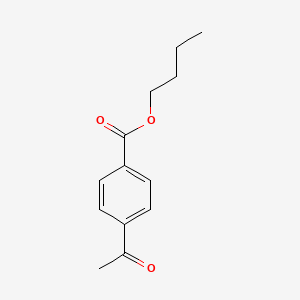
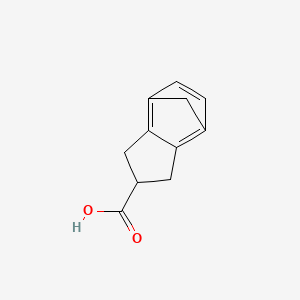

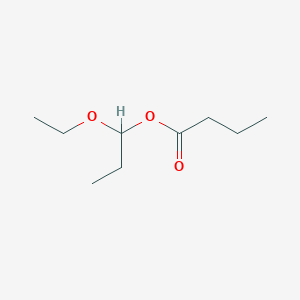
![Ethyl 4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]benzoate](/img/structure/B14290126.png)
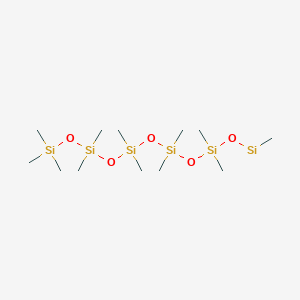
![2-[(2,5-Dimethoxyphenyl)methyl]-3,6-dimethoxy-4-methylbenzonitrile](/img/structure/B14290146.png)
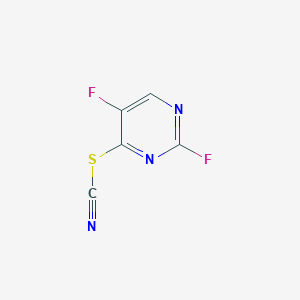
![2'-Bromo-6'-(dibutylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B14290155.png)
